An In-depth Technical Guide to the Physicochemical Properties of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines the foundational chemical and physical characteristics, provides detailed, field-proven experimental protocols for their determination, and offers expert insights into the interpretation of expected results based on the analysis of structurally analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to effectively characterize this compound and facilitate its progression through the research and development pipeline.
Introduction and Molecular Overview
4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one is a substituted pyrazole derivative. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities and favorable pharmacokinetic profile. The butan-2-one side chain introduces a ketone functional group, which can participate in hydrogen bonding and may serve as a synthetic handle for further molecular elaboration. A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug discovery, influencing critical parameters such as solubility, membrane permeability, metabolic stability, and formulation development.
This guide will systematically explore the key physicochemical descriptors of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one, providing both predicted values and detailed methodologies for their empirical determination.
Chemical Structure and Identification
The molecular structure of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one is depicted below.
Caption: Chemical structure of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 97382-79-1[1] |
Predicted and Experimental Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Experimental Protocol |
| Melting Point | N/A (likely a low-melting solid or oil) | Section 2.1 |
| Boiling Point | > 200 °C (estimated) | Section 2.2 |
| Solubility | See Section 2.3 | Section 2.3 |
| pKa (most basic) | 2.5 - 3.5 (pyrazole nitrogen) | Section 2.4 |
| LogP | 1.0 - 1.5 | Reverse-Phase HPLC |
Melting Point
The melting point is a critical indicator of a compound's purity and lattice energy. For a pure crystalline solid, a sharp melting range of 0.5-1.0 °C is expected. Impurities typically lead to a depression and broadening of the melting point. Given its molecular weight and potential for hydrogen bonding, 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one is anticipated to be a low-melting solid or an oil at room temperature.
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush a small amount of the compound into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.[2]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
For a preliminary measurement, heat the sample rapidly (10-20 °C/min) to get an approximate melting range.[4]
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the sample to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[4]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Purity Assessment: A sharp melting range (≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Caption: Workflow for melting point determination.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a key physical constant for characterizing liquids. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is recommended.
This method is suitable for small sample volumes.[6][8][9][10]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Bunsen burner or heating mantle
Procedure:
-
Setup: Add 0.5-1 mL of the liquid sample to the small test tube. Place a capillary tube (sealed end up) into the test tube.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer oil is above the level of the sample.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.[8][10]
-
Equilibrium: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[8][10]
Solubility
Solubility is a critical parameter that influences a drug's absorption and distribution. A qualitative assessment of solubility in a range of solvents provides insight into the polarity and functional groups present in the molecule.
Expected Solubility Profile:
-
Water: Slightly soluble. The ketone and pyrazole nitrogens can act as hydrogen bond acceptors, but the overall hydrocarbon skeleton may limit aqueous solubility.
-
Aqueous Acid (e.g., 5% HCl): Soluble. The pyrazole ring is basic and will be protonated to form a water-soluble salt.[11][12]
-
Aqueous Base (e.g., 5% NaOH): Insoluble. The molecule lacks a sufficiently acidic proton to be deprotonated by a weak base.
-
Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane, Acetone): Soluble. The "like dissolves like" principle suggests solubility in polar organic solvents.[13]
This systematic approach determines the solubility class of an organic compound.[11][12][13][14][15]
Apparatus:
-
Small test tubes
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
Solvents:
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃)
-
5% (v/v) Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Organic solvents (e.g., methanol, ethanol, dichloromethane)
Procedure:
-
General Method: To approximately 20-30 mg of the solid sample (or 1-2 drops of a liquid) in a small test tube, add 1 mL of the solvent in portions. After each addition, stir or vortex the mixture thoroughly.
-
Observation: A compound is considered "soluble" if it dissolves completely without forming a second phase.
-
Systematic Testing:
-
Begin with water. If soluble, test with diethyl ether to assess polarity.
-
If insoluble in water, test solubility in 5% HCl. Solubility indicates a basic functional group (the pyrazole nitrogen).
-
If insoluble in 5% HCl, test with 5% NaOH, followed by 5% NaHCO₃ if soluble in NaOH. This would indicate acidic functional groups, which are not expected for this molecule.
-
If insoluble in aqueous acid and base, test with cold, concentrated H₂SO₄. Solubility (often with a color change) suggests the presence of a neutral compound with a heteroatom (like oxygen or nitrogen) that can be protonated by the strong acid.[12]
-
Caption: Logical workflow for solubility classification.
Acidity/Basicity (pKa)
The pKa value quantifies the strength of an acid or base. For 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one, the most basic site is the sp²-hybridized nitrogen atom of the pyrazole ring. The predicted pKa for the conjugate acid of this pyrazole is in the range of 2.5 to 3.5, indicating it is a weak base.
Potentiometric titration is a highly accurate method for determining pKa values.[1][16][17][18][19] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Reagents:
-
High-purity sample of the compound
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Potassium chloride (KCl) to maintain constant ionic strength
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent system.[1][18] Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.[16][17]
-
Titration:
-
Place the sample solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.
-
To determine the basic pKa, titrate the solution with the standardized 0.1 M HCl solution.
-
Add the titrant in small, precise increments (e.g., 0.05 or 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[16]
-
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
~7.3-7.5 ppm (s, 1H): The proton on the C3 position of the pyrazole ring.
-
~3.6-3.8 ppm (s, 3H): The N-methyl protons.
-
~2.6-2.8 ppm (t, 2H): The methylene protons adjacent to the pyrazole ring.
-
~2.4-2.6 ppm (t, 2H): The methylene protons adjacent to the carbonyl group.
-
~2.2-2.4 ppm (s, 3H): The C5-methyl protons on the pyrazole ring.
-
~2.1 ppm (s, 3H): The acetyl methyl protons.
-
~208 ppm: Carbonyl carbon (C=O).
-
~148 ppm: C5 of the pyrazole ring.
-
~138 ppm: C3 of the pyrazole ring.
-
~115 ppm: C4 of the pyrazole ring.
-
~45 ppm: Methylene carbon adjacent to the carbonyl.
-
~35 ppm: N-methyl carbon.
-
~30 ppm: Acetyl methyl carbon.
-
~20 ppm: Methylene carbon adjacent to the pyrazole ring.
-
~10 ppm: C5-methyl carbon.
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[20][21][22][23]
Materials:
-
NMR tube (5 mm) and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette with a cotton or glass wool plug
-
Small vial
Procedure:
-
Dissolution: Weigh 5-25 mg of the sample into a small vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is a good starting point for many organic compounds).[20][22]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. Solid particles can degrade the spectral quality.[20][21]
-
Internal Standard: Typically, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) is used for chemical shift calibration.[21] Alternatively, a small amount of tetramethylsilane (TMS) can be added.
-
Labeling: Clearly label the NMR tube with the sample identification.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one (MW = 166.22), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166.
Predicted Fragmentation Pattern:
-
m/z = 166: Molecular ion [M]⁺.
-
m/z = 151: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 123: McLafferty rearrangement, loss of acetone.
-
m/z = 109: Cleavage of the butanone side chain.
-
m/z = 95: Pyrazole ring fragment.
-
m/z = 43: Acetyl cation [CH₃CO]⁺, likely a prominent peak.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like the target molecule.[24][25]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 to 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[25] The sample must be free of non-volatile materials.[24][26]
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1715 cm⁻¹: C=O stretching (ketone), a strong and sharp peak.
-
~1550-1450 cm⁻¹: C=N and C=C stretching (pyrazole ring).
-
~1360 cm⁻¹: C-H bending (methyl).
For a liquid/oil sample (Neat):
-
Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer and acquire the spectrum.
Using Attenuated Total Reflectance (ATR): This is a modern and simple method that requires minimal sample preparation.[27][28]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.[29]
Conclusion
This technical guide has provided a detailed framework for understanding and determining the essential physicochemical properties of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one. By combining predictive analysis with robust, standardized experimental protocols, researchers are equipped to thoroughly characterize this molecule. The methodologies for determining melting point, boiling point, solubility, and pKa, along with the protocols for spectroscopic and spectrometric analysis, form a self-validating system for ensuring the identity, purity, and foundational properties of this compound. This information is critical for advancing its potential applications in drug discovery and development, providing the necessary data for ADMET modeling, formulation design, and further chemical synthesis.
References
- Melting point determin
- NMR Sample Prepar
- NMR Sample Preparation. (n.d.).
- NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Solubility test for Organic Compounds. (2024, September 24). The Tonguç Akademi.
- DETERMINATION OF BOILING POINTS. (n.d.). W. W. Norton & Company.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- GC-MS Sample Preparation. (n.d.).
- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
- Sample prepar
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.
- Sample Preparation. (n.d.).
- Sample preparation for FT-IR. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. (n.d.). MetwareBio.
- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). ABC Test Lab.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Davis.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts Boston.
- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis.
- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
- Video: Boiling Points - Procedure. (2020, March 26). JoVE.
- Sample Preparation – FT-IR/ATR. (n.d.).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker.
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-butanone. (n.d.). ChemicalBook.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (n.d.). Der Pharma Chemica.
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS.
- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12).
- Appendix D.
- 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol. (n.d.). EvitaChem.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.
- 13 C NMR spectra of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino). (n.d.).
Sources
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. westlab.com [westlab.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. organomation.com [organomation.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. scioninstruments.com [scioninstruments.com]
- 25. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 26. uoguelph.ca [uoguelph.ca]
- 27. jascoinc.com [jascoinc.com]
- 28. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 29. drawellanalytical.com [drawellanalytical.com]
